molecular formula C4H7NOS B6148837 2-[(2-hydroxyethyl)sulfanyl]acetonitrile CAS No. 86147-18-4

2-[(2-hydroxyethyl)sulfanyl]acetonitrile

Cat. No.: B6148837
CAS No.: 86147-18-4
M. Wt: 117.2
InChI Key:
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Description

2-[(2-hydroxyethyl)sulfanyl]acetonitrile is an organic compound with the molecular formula C4H7NOS It is characterized by the presence of a nitrile group (–C≡N) and a hydroxyethylthio group (–SCH2CH2OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Synthesis: : One common method involves the reaction of 2-chloroacetonitrile with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptoethanol attacks the carbon atom of the chloroacetonitrile, displacing the chlorine atom and forming 2-[(2-hydroxyethyl)sulfanyl]acetonitrile.

    ClCH2CN+HSCH2CH2OHNCCH2SCH2CH2OH+HCl\text{ClCH}_2\text{CN} + \text{HSCH}_2\text{CH}_2\text{OH} \rightarrow \text{NCCH}_2\text{SCH}_2\text{CH}_2\text{OH} + \text{HCl} ClCH2​CN+HSCH2​CH2​OH→NCCH2​SCH2​CH2​OH+HCl

  • Industrial Production: : Industrially, this compound can be synthesized using a similar approach but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-[(2-hydroxyethyl)sulfanyl]acetonitrile can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

  • Reduction: : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

    Substitution: Bases (e.g., NaOH), nucleophiles (e.g., thiols, amines).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-hydroxyethyl)sulfanyl]acetonitrile has diverse applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

  • Biology: : The compound can be used in the study of enzyme mechanisms, particularly those involving sulfur-containing substrates. It may also serve as a building block for biologically active molecules.

  • Medicine: : Potential applications in drug development, particularly in designing molecules with specific biological activities. Its structural features can be exploited to create compounds with therapeutic potential.

  • Industry: : Used in the production of polymers and other materials. Its reactivity makes it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which 2-[(2-hydroxyethyl)sulfanyl]acetonitrile exerts its effects depends on the specific application. In chemical reactions, the hydroxyethylthio group can act as a nucleophile, participating in substitution and addition reactions. The nitrile group can undergo reduction or hydrolysis, leading to the formation of amines or carboxylic acids, respectively.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptoethanol: Similar in structure but lacks the nitrile group. It is commonly used as a reducing agent in biochemical applications.

    2-chloroacetonitrile: Contains a chloro group instead of the hydroxyethylthio group. It is used as an intermediate in organic synthesis.

    2-hydroxyethyl disulfide: Contains a disulfide bond instead of a nitrile group. It is used in the synthesis of polymers and other materials.

Uniqueness

2-[(2-hydroxyethyl)sulfanyl]acetonitrile is unique due to the presence of both a nitrile and a hydroxyethylthio group. This combination of functional groups provides a versatile platform for chemical modifications, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

86147-18-4

Molecular Formula

C4H7NOS

Molecular Weight

117.2

Purity

95

Origin of Product

United States

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